(1S,4E,6S,7R,8S,10E,12S,13S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,14,15-tetramethyl-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,14-triene-3,19-dione
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Overview
Description
The compound (1S,4E,6S,7R,8S,10E,12S,13S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,14,15-tetramethyl-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,14-triene-3,19-dione is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups. Common synthetic routes may involve:
Cyclization reactions: to form the tricyclic core.
Functional group transformations: such as hydroxylation and methylation.
Use of protecting groups: to control the reactivity of different functional groups during the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scaling up the reaction conditions: used in laboratory synthesis.
Use of continuous flow reactors: to improve reaction efficiency.
Implementation of green chemistry principles: to reduce waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated compounds or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating signal transduction pathways.
Affecting gene expression: Influencing the transcription and translation of specific genes.
Comparison with Similar Compounds
This compound can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
(1S,4E,6S,7R,8S,10E,12S,13S,15S,16S,17S)-7,13-dihydroxy-6,8,15-trimethyl-14-methylene-17-(phenylmethyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10-diene-3,19-dione: .
(1S,4E,5’R,6R,6’R,7R,8S,10S,11S,12R,14S,15S,16S,18E,20Z,22R,27S,28R,29S)-22-Ethyl-7,11,14,15-tetrahydroxy-6’- (2-hydroxy-2-methylpropyl)-5’,6,8,10,12,14,16,28,29-nonamethyl-3’,4’,5’,6’-tetrahydro-3H,9H ,13H-spiro [2,26-dioxabicyclo [23.3.1]nonacosa-4,18,20-triene-27,2’-pyran]-3,9,13-trione: .
These compounds share structural similarities but may differ in their functional groups, stereochemistry, and biological activity, making each unique in its own right.
Properties
Molecular Formula |
C28H35NO5 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
(1S,4E,6S,7R,8S,10E,12S,13S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,14,15-tetramethyl-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,14-triene-3,19-dione |
InChI |
InChI=1S/C28H35NO5/c1-16-9-8-12-21-26(32)19(4)18(3)24-22(15-20-10-6-5-7-11-20)29-27(33)28(21,24)34-23(30)14-13-17(2)25(16)31/h5-8,10-14,16-17,21-22,24-26,31-32H,9,15H2,1-4H3,(H,29,33)/b12-8+,14-13+/t16-,17-,21-,22-,24-,25+,26+,28+/m0/s1 |
InChI Key |
JQLNBKBPJIXYBO-YHBIJTCLSA-N |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@]2(C(=O)N[C@H]3CC4=CC=CC=C4)OC(=O)/C=C/[C@@H]([C@@H]1O)C)C)C)O |
Canonical SMILES |
CC1CC=CC2C(C(=C(C3C2(C(=O)NC3CC4=CC=CC=C4)OC(=O)C=CC(C1O)C)C)C)O |
Synonyms |
cytochalasin Z8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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